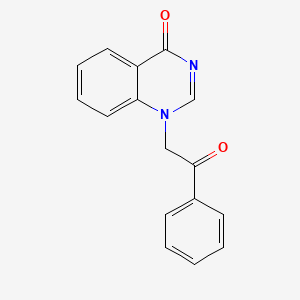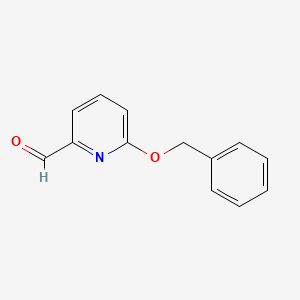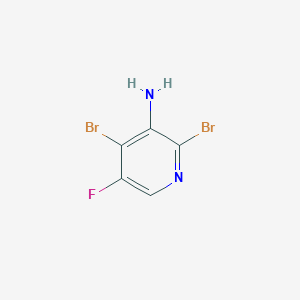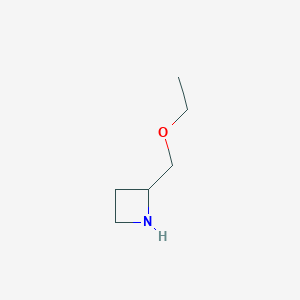
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-羟基-2,3-二甲基苯基)乙酮是一种有机化合物,分子式为C10H12O2。它是苯乙酮的衍生物,其特征是苯环上存在一个羟基和两个甲基。
准备方法
合成路线和反应条件: 1-(4-羟基-2,3-二甲基苯基)乙酮可以通过2,3-二甲基苯乙酸的Fries重排反应合成。 该反应涉及在室温下使用三氯化铝作为催化剂在硝基苯中进行,产率为50-60% 。其他方法包括在室温下使用二硫化碳作为溶剂(产率为10%)或在100°C下不使用溶剂进行反应(产率为17%)。 四氯化钛也可以用作催化剂,在100°C下不使用溶剂,产率为6% .
工业生产方法: 1-(4-羟基-2,3-二甲基苯基)乙酮的工业生产通常涉及大规模的Fries重排过程,优化反应条件以最大化产率和纯度。催化剂和溶剂的选择,以及反应温度,是工业合成中的关键因素。
化学反应分析
反应类型: 1-(4-羟基-2,3-二甲基苯基)乙酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或羧酸。
还原: 羰基可以被还原形成醇。
取代: 羟基可以参与亲核取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 烷基卤化物或酰氯等试剂可用于取代反应。
主要产物:
氧化: 产物包括1-(4-羟基-2,3-二甲基苯基)乙酸。
还原: 产物包括1-(4-羟基-2,3-二甲基苯基)乙醇。
取代: 产物根据引入的取代基而异。
科学研究应用
1-(4-羟基-2,3-二甲基苯基)乙酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性及其与酶的相互作用。
医药: 研究其潜在的治疗特性,包括抗炎和抗氧化作用。
工业: 用于生产香料、香精和药品。
作用机制
1-(4-羟基-2,3-二甲基苯基)乙酮的作用机制涉及其与各种分子靶点的相互作用。羟基可以与生物分子形成氢键,影响酶活性并结合受体。该化合物的效应是通过涉及氧化应激和炎症的途径介导的。
类似化合物:
- 1-(4-羟基-3,5-二甲基苯基)乙酮
- 1-(2-羟基-3,4-二甲基苯基)乙酮
- 1-(2,4-二甲基苯基)乙酮
独特性: 1-(4-羟基-2,3-二甲基苯基)乙酮的独特之处在于其羟基和甲基的特定位置,这影响了其化学反应性和生物活性。与类似化合物相比,它可能表现出不同的药理特性和工业应用。
相似化合物的比较
- 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone
- 1-(2-Hydroxy-3,4-dimethylphenyl)ethanone
- 1-(2,4-Dimethylphenyl)ethanone
Uniqueness: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone is unique due to the specific positioning of its hydroxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
属性
CAS 编号 |
5384-57-6 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
1-(4-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-7(2)10(12)5-4-9(6)8(3)11/h4-5,12H,1-3H3 |
InChI 键 |
JCDLXVCLDCNQGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)


![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)








